molecular formula C13H15NO2 B2737366 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one CAS No. 1956322-70-5

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one

Cat. No.: B2737366
CAS No.: 1956322-70-5
M. Wt: 217.268
InChI Key: KVNZNWUQHBSHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a tetrahydropyran ring fused to an indolin-2-one structure, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which is a well-known pathway for synthesizing tetrahydropyran derivatives . The reaction conditions often include the use of catalysts such as silver carbonate (Ag2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The tetrahydropyran moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

Uniqueness: 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one is unique due to its combined indole and tetrahydropyran structures, which confer distinct chemical and biological properties.

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one is a compound of interest due to its potential therapeutic applications, particularly in the context of cannabinoid receptor modulation and other biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

C12H13NO(Molecular Weight 201.24 g mol)\text{C}_{12}\text{H}_{13}\text{N}\text{O}\quad (\text{Molecular Weight }201.24\text{ g mol})

Research indicates that this compound acts as a dual agonist for cannabinoid receptors CB(1) and CB(2). This dual action is significant because it may provide analgesic effects with reduced central nervous system (CNS) side effects compared to other cannabinoid agonists . The compound's low CNS penetration (Cbr/Cplasma = 0.005 or 0.5%) suggests a favorable safety profile for therapeutic use .

1. Analgesic Properties

A notable study reported that derivatives of tetrahydro-2H-pyran compounds exhibited potent analgesic effects in rodent models. The specific compound N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide demonstrated significant pain relief without the typical CNS side effects associated with cannabinoid use .

2. Antimicrobial Activity

While specific data on the antimicrobial properties of this compound itself is limited, related compounds within its chemical class have shown moderate antifungal activity against strains like Candida albicans and Staphylococcus aureus . This suggests potential for further exploration in antimicrobial applications.

Case Studies and Research Findings

StudyFindings
Study on Cannabinoid Receptors The compound was identified as a dual agonist for hCB(1)/hCB(2), showing analgesic properties with minimal CNS side effects .
Antifungal Activity Related indole alkaloids have shown moderate antifungal activity, indicating potential for similar efficacy in this compound .
Pharmacokinetics Demonstrated low CNS penetration, suggesting reduced risk of side effects in therapeutic applications .

Properties

IUPAC Name

3-(oxan-4-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNZNWUQHBSHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.